molecular formula C14H22N2O3 B2825967 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea CAS No. 447429-30-3

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Cat. No.: B2825967
CAS No.: 447429-30-3
M. Wt: 266.341
InChI Key: PBSWFASPACZGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a urea functional group, a common motif in drug discovery due to its hydrogen-bonding capacity and presence in biologically active molecules . The 3,4-dimethoxyphenethylamine moiety embedded in its structure is a significant pharmacophore found in compounds with diverse neurological activities . Researchers are exploring this and related urea derivatives for their potential as scaffolds in developing novel therapeutic agents. The compound is provided as a high-purity material suitable for in vitro biochemical assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is not for human use.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-4-8-15-14(17)16-9-7-11-5-6-12(18-2)13(10-11)19-3/h5-6,10H,4,7-9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSWFASPACZGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea typically involves the reaction of 3,4-dimethoxyphenethylamine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Sigma Receptor Ligands

The compound has been studied as a sigma receptor ligand, which plays a crucial role in various neurological and psychiatric disorders. Research indicates that modifications to the compound can enhance its affinity for sigma receptors. For instance, novel ether analogs of this compound have shown varying affinities for sigma-1 and sigma-2 receptors, with some achieving Ki values as low as 1.75 nM . These findings suggest potential therapeutic applications in treating conditions like depression and anxiety.

Table 1: Sigma Receptor Affinities of Analog Compounds

Compound NameSigma-1 Affinity (Ki nM)Sigma-2 Affinity (Ki nM)
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine1.75 - 4.63Not specified
Ether analog A20 - 30Not specified
Ether analog B>30Not specified

Antimicrobial Applications

2.1. Anti-Tubercular Activity

Research has indicated that derivatives of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea exhibit anti-tubercular activity. A study highlighted the modification of the compound to enhance its efficacy against Mycobacterium tuberculosis, suggesting that specific structural alterations can improve its inhibitory activity against both enzyme targets and whole-cell cultures .

Table 2: Inhibitory Activity Against Mycobacterium tuberculosis

Compound ModificationMIC90 (mM)IC50 (mM)
Original Compound>100>100
Modified Compound A251.1
Modified Compound B>100>100

Veterinary Applications

3.1. Coccidiostatic Agent

The compound has been utilized in veterinary medicine as a coccidiostatic agent, particularly in poultry and livestock feeds. A patent describes its incorporation into animal feed to combat coccidial infections effectively . The preparation method involves mixing the compound with other feed components to ensure proper dosage and effectiveness.

Imaging Applications

4.1. Radiopharmaceutical Development

The compound has been evaluated for its potential as a radiopharmaceutical for tumor imaging through single photon emission computed tomography (SPECT). Radioiodinated derivatives of the compound were tested for their ability to visualize sigma receptors in tumors, indicating a promising application in cancer diagnostics .

Table 3: Evaluation of Radioiodinated Compounds for Tumor Imaging

Compound NameImaging ModalitySigma Receptor Binding
o-BONSPECTYes
m-BONSPECTYes

Mechanism of Action

The mechanism by which 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14)

  • Substituents: Urea nitrogen 1: 3-phenylpropyl group (bulky aromatic substituent). Urea nitrogen 2: Diisopropyl groups (sterically hindered). Aromatic ring: 4-methoxy substitution (mono-methoxy vs. 3,4-dimethoxy in the target compound).
  • Electronic Effects: The single 4-methoxy group in Product 14 provides moderate electron-donating effects, while the 3,4-dimethoxy groups in the target compound create a more electron-rich aromatic system, enhancing hydrogen-bonding or π-π stacking interactions.
  • Synthesis : Product 14 is synthesized in dry DMF, a polar aprotic solvent, under conditions typical for urea formation .

General Trends in Urea Derivatives

  • Lipophilicity :

    Compound Substituents Predicted LogP (est.)
    Target compound 3,4-Dimethoxyphenyl, propyl ~2.5
    Product 14 4-Methoxyphenyl, diisopropyl ~3.2
    • The 3,4-dimethoxy groups in the target compound may increase hydrophilicity compared to Product 14’s diisopropyl groups.

Reactivity of 3,4-Dimethoxyphenyl-Containing Compounds

Lignin Model Compounds ()

  • Compounds Studied: 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (2) 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (3)
  • Key Findings :
    • Alkaline Stability : β-O-4 bonds in compounds 2 and 3 cleave under mild alkaline conditions (0.5 mol/L KOtBu at 30°C). Compound 3 degrades faster than 2 due to ketone stabilization of intermediates .
    • Oxidation Products : 3,4-Dimethoxybenzoic acid forms during degradation, highlighting the susceptibility of 3,4-dimethoxyphenyl groups to oxidation .
  • Implications for Target Compound :
    • If the urea group in 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is proximal to the dimethoxyphenyl moiety, alkaline or oxidative conditions may destabilize the compound.

Biological Activity

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a propylurea backbone and a substituted phenyl group. The presence of methoxy groups on the aromatic ring enhances its lipophilicity and may influence its biological activity.

In Vitro Studies

Several studies have investigated the biological activity of structurally related compounds. For instance:

  • Cholesterol Absorption Inhibition : A study reported that similar urea derivatives effectively reduced cholesterol levels in animal models, suggesting potential applications in hyperlipidemia management .
  • Antimicrobial Activity : Some derivatives have shown effectiveness against various microbial strains, indicating a potential role in treating infections .

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and pharmacodynamics of related compounds:

  • Efficacy in Animal Models : Research has demonstrated that urea derivatives can significantly lower serum cholesterol levels when administered to cholesterol-fed hamsters. The effective dose (ED50) was reported as low as 0.04 mg/kg/day for certain analogs .
  • Safety Profile : Preliminary toxicity assessments indicate that these compounds may have a favorable safety profile at therapeutic doses, although further studies are necessary to confirm this for this compound specifically .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cholesterol AbsorptionSignificant reduction in serum cholesterol levels
AntioxidantPotential for reducing oxidative stress
Anti-inflammatoryDecreased inflammatory markers
AntimicrobialEffective against various microbial strains

Case Study 1: Cholesterol Management

A study involving a series of urea derivatives demonstrated their ability to lower cholesterol levels in hyperlipidemic hamsters. The compound's mechanism was attributed to inhibition of intestinal cholesterol absorption, mediated by alterations in lipid metabolism pathways.

Case Study 2: Antioxidant Activity

In vitro assays showed that similar methoxy-substituted phenolic compounds exhibited significant antioxidant activity. This suggests that this compound may also possess protective effects against oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea, and what are the common challenges in achieving high yields?

  • Methodological Answer : The synthesis typically involves reacting a substituted isocyanate (e.g., propyl isocyanate) with a primary amine containing the 3,4-dimethoxyphenethyl group. A key challenge is controlling regioselectivity and minimizing side reactions, such as the formation of biuret by-products. Solvent choice (e.g., anhydrous THF or DCM) and temperature control (0–5°C for exothermic reactions) are critical. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the urea linkage (δ ~6.0–6.5 ppm for NH protons) and methoxy groups (δ ~3.8 ppm). Aromatic protons from the 3,4-dimethoxyphenyl group appear as distinct doublets in the δ 6.7–7.1 ppm range .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak (exact mass calculated using PubChem data) and fragments related to the propylurea moiety .
  • IR Spectroscopy : Stretching bands for urea (N–H: ~3350 cm1^{-1}, C=O: ~1640 cm1^{-1}) and methoxy groups (C–O: ~1250 cm1^{-1}) are diagnostic .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability tests indicate degradation under prolonged UV exposure or acidic/basic conditions. Storage recommendations include airtight containers at 2–8°C with desiccants to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. How can researchers optimize the synthesis to reduce by-product formation and improve scalability?

  • Methodological Answer :

  • Catalysis : Use of DMAP (4-dimethylaminopyridine) or triethylamine to accelerate urea bond formation while suppressing side reactions .
  • Flow Chemistry : Continuous flow systems enhance mixing efficiency and temperature control, reducing reaction time and improving yield consistency .
  • Green Chemistry : Solvent recycling (e.g., ethanol/water mixtures) and microwave-assisted synthesis (10–15 min at 80°C) reduce environmental impact .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values in enzyme inhibition assays)?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity, as impurities (e.g., unreacted amine) can skew bioassay results .
  • Assay Standardization : Include positive controls (e.g., known kinase inhibitors) and validate protocols across multiple cell lines or enzyme batches .
  • Structural Confirmation : X-ray crystallography or NOESY NMR to rule out conformational isomers affecting activity .

Q. How does the 3,4-dimethoxyphenyl group influence the compound’s pharmacokinetic properties, and what modifications enhance bioavailability?

  • Methodological Answer :

  • SAR Studies : Replace methoxy groups with halogens (e.g., Cl) or bioisosteres (e.g., trifluoromethoxy) to modulate lipophilicity (logP) and metabolic stability .
  • Prodrug Design : Introduce ester or carbamate prodrug moieties on the urea nitrogen to improve oral absorption .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes and optimize metabolic resistance .

Q. What are the best practices for assessing this compound’s potential as a kinase inhibitor in cancer research?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. Focus on ATP-binding pocket interactions .
  • Cell-Based Assays : Measure anti-proliferative effects in 3D tumor spheroids (vs. 2D monolayers) for clinically relevant IC50_{50} values .
  • Resistance Studies : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.